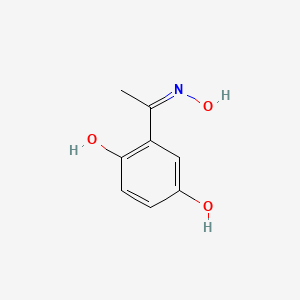

1-(2,5-Dihydroxyphenyl)ethanone oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2,5-Dihydroxyphenyl)ethanone oxime”, also known as Ethanone, 1-(2,5-dihydroxyphenyl)-, is a chemical compound with the molecular formula C8H8O3 . It has a molecular weight of 152.1473 . Other names for this compound include Acetophenone, 2’,5’-dihydroxy-; Acetylhydroquinone; Quinacetophenone; 2-Acetylhydroquinone; 2,5-Dihydroxyacetophenone; 2’,5’-Dihydroxyacetophenone; 1-Acetyl-2,5-dihydroxybenzene; 2,5-Dihydroxy-1-acetylbenzene .

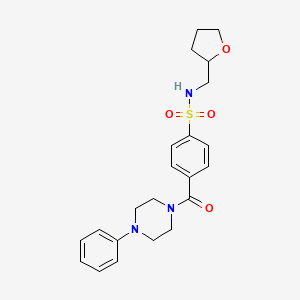

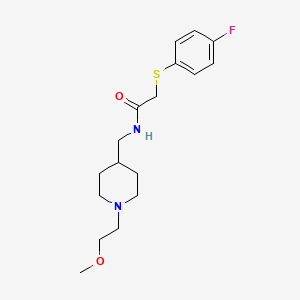

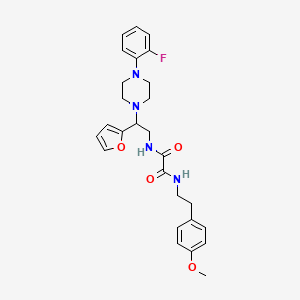

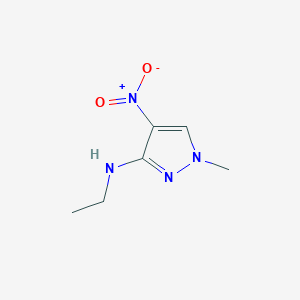

Molecular Structure Analysis

The molecular structure of “1-(2,5-Dihydroxyphenyl)ethanone oxime” can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the shape of the molecule .Scientific Research Applications

Copper Extraction

- Synthesis and Application in Copper Extraction : 1-(2,5-Dihydroxyphenyl)ethanone oxime derivatives have been synthesized and utilized in the extraction of copper from acidic solutions. These oximes are effective extractants, surpassing the performance of similar alkyl derivatives of 2-hydroxybenzophenone oximes (Krzyżanowska, Olszanowski, & Juskowiak, 1989).

Spectral Analysis

- Mass Spectra Analysis : The mass spectra of various 1-(2,5-Dihydroxyphenyl)ethanone oxime derivatives have been studied, providing insights into major fragmentation pathways and indicating the formation of specific molecular structures (Łożyński & Krzyżanowska, 1986).

Chemical Structure and Conformation

- Crystal Structure Analysis : Investigations into the crystal structure of derivatives of 1-(2,5-Dihydroxyphenyl)ethanone oxime have contributed to understanding their molecular conformation and intermolecular interactions (Rao, Cui, & Zheng, 2014).

Catalytic Applications

- Enantioselective Catalysis : Derivatives of 1-(2,5-Dihydroxyphenyl)ethanone oxime have been used as catalysts in enantioselective oxa-Michael addition reactions, showcasing their potential in organic synthesis (Chang et al., 2008).

Kinetic Modelling

- Copper Extraction Kinetics : Kinetic models involving 1-(2,5-Dihydroxyphenyl)ethanone oxime derivatives have been developed to understand the rate of copper extraction from acidic sulfate solutions, contributing to the optimization of extraction processes (Cierpiszewski, Szymanowski, & Cote, 1993).

Antimicrobial Properties

- Molecular Docking and ADMET Studies : Studies involving molecular docking techniques have explored the binding efficacy of 1-(2,5-Dihydroxyphenyl)ethanone oxime derivatives with proteins, particularly in the context of antimicrobial properties (SRI SATYA, S. B. V., & Aiswariya, 2022).

Synthetic Methods

- Novel Synthesis Techniques : Research has been conducted on the synthesis of various derivatives of 1-(2,5-Dihydroxyphenyl)ethanone oxime, contributing to the development of new synthetic methods and pathways (Jin-xia, 2010).

Molecular Dynamics and Spectroscopy

- NMR Spectroscopy Studies : NMR spectroscopy has been utilized to study the molecular dynamics and hydrogen bonding patterns of 1-(2,5-Dihydroxyphenyl)ethanone oxime derivatives in solution, enhancing the understanding of their molecular behavior (Mamedov et al., 2010).

Flotation and Adsorption Mechanisms

- Novel Collector for Malachite : A derivative of 1-(2,5-Dihydroxyphenyl)ethanone oxime has been synthesized and tested as a flotation collector for malachite, revealing its potential in mineral processing (Li, Zhou, & Lin, 2020).

Oxidation Catalysis

- Catalysis Using Hydrogen Peroxide : Oxime derivatives have been used in the catalytic oxidation of various organic substrates using hydrogen peroxide, demonstrating their versatility in catalytic applications (Gharah et al., 2009).

properties

IUPAC Name |

2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,4-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5(9-12)7-4-6(10)2-3-8(7)11/h2-4,10-12H,1H3/b9-5- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXQBIKGARTNDN-UITAMQMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=C(C=CC(=C1)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/O)/C1=C(C=CC(=C1)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 135513082 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methyl]prop-2-enamide](/img/structure/B2763145.png)

![N-benzyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2763149.png)

![Methyl 2-(2-(azepan-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate oxalate](/img/structure/B2763154.png)

![2-[1-[4-(2-Fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2763155.png)

![tert-butyl 9-Oxa-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B2763157.png)

![2-iodo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2763162.png)